1,4-Bis(methylamino)anthraquinone
Overview
Description
1,4-Bis(methylamino)anthraquinone, also known as Disperse Blue 14, is a chemical compound with the molecular formula C16H14N2O2 . It is used as a laboratory chemical and has been identified as a promising lead structure for various applications in organic electronics .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, one study reported the synthesis of a related compound, 2,2′- ((9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis (azanediyl))bis (N,N,N-trimethylethanaminium)bis (trifluoromethylsulfonyl)imide, from a crude product purified by recrystallization from water/ethanol .Molecular Structure Analysis
The molecular structure of this compound was optimized using the DFT/B3LYP method with a 6-311G++ (d,p) basis set . The vibrational frequencies were assigned based on potential energy distribution calculations .Chemical Reactions Analysis
The chemical reactivity of this compound has been studied using frontier molecular orbitals analysis . For the oxidation reaction, amino groups in the β-position appear to be essential for reversibility .Physical and Chemical Properties Analysis
This compound is a deep purple crystal with a melting point of 222°C . Its molecular weight is 266.30 . It may emit toxic fumes of NOx when heated to decomposition .Scientific Research Applications
Photophysical Properties
1,4-Bis(methylamino)anthraquinone and related compounds have been studied for their ultrafast near-infrared photophysical properties. For instance, the push–pull polymers containing anthraquinone derivatives exhibit near-IR emission, making them relevant in materials science for applications like photovoltaics and organic electronics (Wang et al., 2015).
Solubility and Supercritical Fluids
The solubility of this compound in near- and supercritical fluids has been a subject of study, providing insights into its use in industrial applications such as dyeing and extraction processes (Tuma et al., 2001).
Polymerization and Medical Applications
Anthraquinone dyes, including derivatives of this compound, have been utilized in polymerization processes. These dyes, when polymerized, can be used in various applications, including medical fields such as iris implants, due to their physiological compatibility and stability (Dollendorf et al., 2013).
Antiproliferative Activity in Cancer Research
There is significant research into the antiproliferative activities of this compound derivatives against cancer cells. Such studies are crucial for developing new chemotherapeutic agents (Jin et al., 2011).
Chemosensors and Analytical Chemistry
This compound has been explored for its use in developing chemosensors, particularly for metal ions. These chemosensors have potential applications in environmental monitoring and analytical chemistry (Dhineshkumar et al., 2019).
Photopolymerization Processes
Studies on this compound derivatives have shown their potential in photopolymerization processes under various light conditions. This is significant for applications in coatings and printing technologies (Zhang et al., 2019).
Mechanism of Action
Target of Action
1,4-Bis(methylamino)anthraquinone, also known as Disperse Blue 78, is a type of anthraquinone dye Molecular docking studies suggest that it may act as an inhibitor of protein kinase ck2 , a protein involved in cell cycle control, DNA repair, and circadian rhythm regulation .
Mode of Action
Based on its structural similarity to other anthraquinone dyes, it is likely that it interacts with its targets through intercalation or groove binding, common modes of action for planar, aromatic molecules like anthraquinones .
Biochemical Pathways
If it indeed inhibits protein kinase ck2, it could potentially impact a wide range of cellular processes, given the broad substrate specificity of this enzyme .
Pharmacokinetics
Anthraquinones, in general, are known for their poor water solubility, which can limit their bioavailability .
Result of Action
Anthraquinones are often associated with a range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be enhanced in certain organic solvents, which could potentially improve its bioavailability and efficacy .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
1,4-Bis(methylamino)anthraquinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor of protein kinase CK2, a key enzyme involved in cell growth and proliferation . The interaction between this compound and protein kinase CK2 is characterized by binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to alterations in downstream signaling pathways, affecting cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as protein kinase CK2, inhibiting its enzymatic activity . This binding interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, but it can undergo degradation over time, especially when exposed to light and oxygen . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound can exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and induce oxidative stress in tissues.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can have different biological activities and contribute to the compound’s overall pharmacological effects. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the mitochondria and nucleus, where it exerts its biological effects.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be found in the cytoplasm, mitochondria, and nucleus, depending on the cell type and experimental conditions . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular distribution is crucial for its activity, as it allows the compound to interact with its target biomolecules and exert its effects.
Properties
IUPAC Name |
1,4-bis(methylamino)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-17-11-7-8-12(18-2)14-13(11)15(19)9-5-3-4-6-10(9)16(14)20/h3-8,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSTVEDABRQTSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062451 | |
Record name | 9,10-Anthracenedione, 1,4-bis(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark blue or purple powder; [Alfa Aesar MSDS] | |
Record name | Disperse Blue 14 | |
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CAS No. |
2475-44-7 | |
Record name | Disperse Blue 14 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2475-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 9,10-Anthracenedione, 1,4-bis(methylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disperse Blue 14 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 9,10-Anthracenedione, 1,4-bis(methylamino)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 9,10-Anthracenedione, 1,4-bis(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(methylamino)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the solubility of 1,4-Bis(methylamino)anthraquinone in supercritical carbon dioxide (SC CO2)?
A: Research has shown that this compound, also known as Disperse Blue 14, exhibits limited solubility in supercritical carbon dioxide. [] Experimental measurements using a flow type apparatus, at temperatures ranging from 333.2 K to 393.2 K and pressures from 12.0 MPa to 40.0 MPa, revealed that its solubility in SC CO2 ranged from 7.8 × 10⁻⁸ to 2.2 × 10⁻⁵ mole fraction. [] This solubility was notably lower compared to two other anthraquinone dyes, quinizarin and Disperse Red 9, studied under the same conditions. []
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